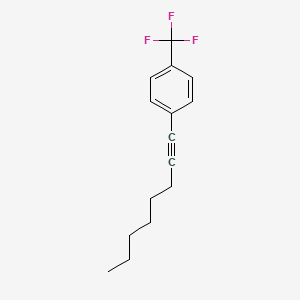
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- is an organic compound with the molecular formula C15H17F3 It is a derivative of benzene, where one hydrogen atom is replaced by a trifluoromethyl group and another by an octynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- typically involves the following steps:
Starting Materials: Benzene, trifluoromethyl iodide, and 1-octyne.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reaction between the benzene derivative and the 1-octyne.
Procedure: The trifluoromethyl group is introduced to the benzene ring via a trifluoromethylation reaction, followed by the coupling of the octynyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and catalyst concentration) is common to optimize the production process.
Types of Reactions:
Oxidation: Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, converting the compound into corresponding alkanes or alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group and octynyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alkanes, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the octynyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-(1-octynyl)-3-(trifluoromethyl)-
- Benzene, 1-(1-octynyl)-2-(trifluoromethyl)-
- Benzene, 1-(1-octynyl)-4-(difluoromethyl)-
Comparison:
- Structural Differences: The position of the trifluoromethyl group on the benzene ring can significantly influence the compound’s reactivity and properties.
- Unique Features: Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl and octynyl groups, which can affect its chemical behavior and potential applications.
Eigenschaften
CAS-Nummer |
536973-41-8 |
|---|---|
Molekularformel |
C15H17F3 |
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
1-oct-1-ynyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H17F3/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16,17)18/h9-12H,2-6H2,1H3 |
InChI-Schlüssel |
LCOWMGPMAGAFDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


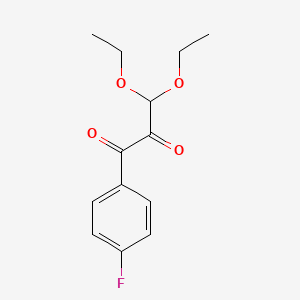
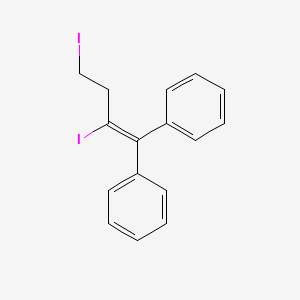
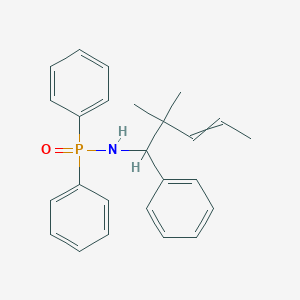
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
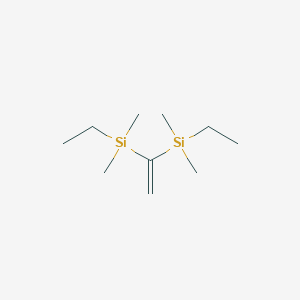
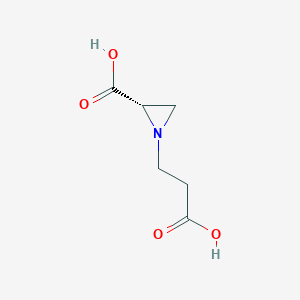
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
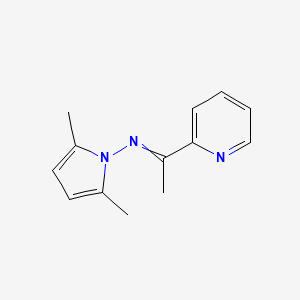
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14216912.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)
